Product packaging for Dabigatran tert-Butylcarbonyl Acetate(Cat. No.:)

Dabigatran tert-Butylcarbonyl Acetate

Cat. No.: B1152954
M. Wt: 629.66
Attention: For research use only. Not for human or veterinary use.
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Description

Dabigatran tert-Butylcarbonyl Acetate is a chemical derivative of Dabigatran, a well-characterized, potent, and selective direct thrombin inhibitor . Thrombin plays a central role in the coagulation cascade by catalyzing the conversion of fibrinogen to fibrin and activating other coagulation factors and platelets . Like its parent compound, this derivative is intended for research applications focused on investigating novel anticoagulant mechanisms and therapeutic potentials. By reversibly binding to the active site of the thrombin molecule, it helps prevent thrombin-mediated activation of coagulation factors . Research into Dabigatran derivatives has shown promise in areas beyond anticoagulation, including potential applications in oncology. Evidence suggests that thrombin can stimulate tumor progression, and thrombin inhibitors have demonstrated encouraging activity in reducing tumor metastasis and recurrence in preclinical models, such as hepatocellular carcinoma (HCC) . This makes this compound a compound of interest for studying new mechanisms of action and for structural optimization in drug discovery projects . This product is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C₃₂H₃₅N₇O₇

Molecular Weight

629.66

Synonyms

(Z)-3-(2-(((4-(N’-Acetoxycarbamimidoyl)phenyl)(tert-butoxycarbonyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoic acid

Origin of Product

United States

Synthetic Methodologies for Dabigatran Tert Butylcarbonyl Acetate

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis provides a logical framework for deconstructing the target molecule, Dabigatran (B194492) tert-Butylcarbonyl Acetate (B1210297), into simpler, commercially available starting materials. The structure of the target molecule is (Z)-3-(2-(((4-(N'-Acetoxycarbamimidoyl)phenyl)(tert-butoxycarbonyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoic acid. impurity.com

The primary strategic disconnections are identified as follows:

Protecting Group Removal: The most logical initial disconnection is the removal of the two key protecting groups: the tert-butoxycarbonyl (Boc) group on the secondary amine and the acetoxy group on the amidine. This reveals the core dabigatran free acid structure.

Amide Bond Disconnection: The central amide bond, a robust and common linkage, is disconnected. This breaks the molecule into two primary fragments: the 1-methyl-benzimidazole-5-carboxylic acid core (Fragment A) and the N-pyridin-2-yl-β-alanine side chain (Fragment B).

C-N Bond Disconnection (Methylene Bridge): The bond between the methylene (B1212753) bridge at the 2-position of the benzimidazole (B57391) and the secondary amine is disconnected. This separates Fragment A into the benzimidazole core and a protected 4-aminobenzonitrile (B131773) derivative.

Benzimidazole Ring Opening: The benzimidazole ring itself is opened via disconnection of its two C-N bonds. This leads back to a precursor, a substituted 1,2-diaminobenzene derivative, which is a common starting point for benzimidazole synthesis.

Amidine/Nitrile Conversion: The N'-acetoxycarbamimidoyl group is retrosynthetically converted back to a nitrile (-CN) group. The nitrile is a stable and common precursor for the synthesis of amidines.

Classical Synthetic Routes

Classical synthetic routes to Dabigatran tert-Butylcarbonyl Acetate are multi-step processes that rely on well-established chemical transformations. These routes are designed for scalability and control over product purity.

The forward synthesis typically begins with the construction of the key intermediates. A representative multi-step sequence involves:

Formation of the Benzimidazole Core: The synthesis often starts from 4-methylamino-3-nitrobenzoic acid. This is coupled with N-pyridin-2-yl-β-alanine ethyl ester, followed by the reduction of the nitro group to an amine. The resulting diamine can then be cyclized. google.com

Coupling and Cyclization: The diamine intermediate is reacted with a glycine (B1666218) derivative of 4-aminobenzonitrile. The coupling is frequently mediated by activating agents like 1,1'-Carbonyldiimidazole (CDI), followed by cyclization in acetic acid to form the benzimidazole ring. google.comnih.gov Purification at this stage is critical, and methods such as oxalate (B1200264) salt formation have been used to achieve high purity. google.com

Amidine Formation: The nitrile group on the benzimidazole intermediate is converted to the corresponding amidine. The Pinner reaction is a classical method for this transformation, involving treatment of the nitrile with ethanol (B145695) and dry hydrogen chloride gas, followed by reaction with ammonium (B1175870) carbonate or ammonia. google.compatsnap.com

Introduction of Protecting Groups: With the core structure assembled, the protecting groups are introduced. The secondary amine is reacted with di-tert-butyl dicarbonate (B1257347) (Boc)₂O to install the Boc group. The amidine is then acylated with a reagent like acetic anhydride (B1165640) to form the N'-acetoxy derivative. The sequence of these protection steps is crucial to avoid side reactions.

Hydrolysis: In the final step, if an ester form of the β-alanine side chain was used (e.g., ethyl ester for solubility), it is hydrolyzed under basic conditions to yield the final propanoic acid product, this compound.

Yield optimization is a continuous focus in these multi-step syntheses. Each step, from coupling reactions to purifications, is fine-tuned to maximize output. For instance, processes for key intermediates have been developed that report yields exceeding 80-90% for specific steps. researchgate.net

Protecting groups are indispensable in the synthesis of this compound, allowing for the selective transformation of a multifunctional molecule. wikipedia.org

tert-Butoxycarbonyl (Boc) Group: The Boc group is strategically placed on the secondary amine linking the benzimidazole and phenyl moieties. This amine is nucleophilic and could otherwise interfere with subsequent reactions, such as the acylation of the amidine or reactions at the carboxylic acid. The Boc group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, making it an ideal choice.

Acetoxy Group: The amidine functional group is both basic and highly nucleophilic. Leaving it unprotected during subsequent synthetic steps could lead to a host of undesired side reactions, including self-condensation or reaction with electrophilic reagents. The acetoxy group temporarily masks the reactivity of the amidine, enhancing the stability and solubility of the intermediate while ensuring that other chemical transformations can proceed cleanly.

The use of this dual-protection strategy is a hallmark of a carefully designed synthesis, enabling precise control over the chemical pathway.

Optimizing reaction parameters is critical for achieving high yields, minimizing impurities, and ensuring the process is scalable and reproducible. Key parameters include temperature, solvent, catalyst, and reagent concentration.

The Pinner reaction, used for converting the nitrile to the amidine, is a prime example of where optimization is crucial. Studies on related Dabigatran syntheses have shown that the concentration of ethanolic HCl is a critical parameter; insufficient acidity can slow the reaction and lead to the formation of hydrolysis-related impurities.

Below are tables summarizing typical reaction conditions for key transformations analogous to those in the synthesis of this compound, based on published routes for Dabigatran Etexilate.

Table 1: Conditions for Amide Coupling and Benzimidazole Cyclization

StepReagent/CatalystSolvent SystemTemperature (°C)Duration (h)Typical Yield
Amide Coupling1,1'-Carbonyldiimidazole (CDI)Dichloromethane (B109758) (DCM) or Tetrahydrofuran (B95107) (THF)25 - 705 - 8>80%
CyclizationAcetic AcidEthyl Acetate / Acetic Acid80 - 852 - 5High

Data compiled from analogous steps in Dabigatran synthesis. google.comnih.gov

Table 2: Conditions for Nitrile to Amidine Conversion (Pinner Reaction)

StepReagent/CatalystSolvent SystemTemperature (°C)Duration (h)Typical Yield
Imidate FormationDry HCl gasEthanol / Dichloromethane0 - 2536 - 40-
AminationAmmonium CarbonateEthanol2524>85% (overall)

Data compiled from analogous steps in Dabigatran synthesis. google.com

Novel Synthetic Approaches and Innovations

While classical routes are reliable, research continues to focus on developing more efficient, cost-effective, and environmentally friendly methods for synthesizing Dabigatran and its intermediates.

Modern synthetic chemistry emphasizes the principles of green chemistry, aiming to reduce waste, avoid hazardous reagents, and improve energy efficiency. Innovations in the broader Dabigatran synthesis can be applied to the production of its intermediates.

Alternative Acylating Agents: One area of innovation is the replacement of reactive and hazardous reagents. For example, in the synthesis of Dabigatran Etexilate, traditional routes use n-hexyl chloroformate, which can contain impurities that lead to difficult-to-remove side products. Novel approaches have introduced synthons like n-hexyl-4-nitrophenyl carbonate, which provides the desired moiety without the associated impurities, simplifying purification and improving the final product's quality. A similar strategy could be employed for the introduction of the acetoxy group in the target molecule, using a less hazardous and more selective acetylating agent.

One-Pot Processes: To improve efficiency and reduce waste from intermediate workups and purifications, one-pot or telescopic syntheses are being developed. In this approach, multiple reaction steps are carried out in the same reactor without isolating the intermediates. This strategy can significantly shorten production time, reduce solvent usage, and lower manufacturing costs. Applying this concept to the synthesis of this compound could involve combining the benzimidazole cyclization and subsequent protection steps into a single, streamlined operation.

Catalysis: The use of advanced catalysts can offer milder reaction conditions and improved selectivity. While the core transformations in this synthesis are often stoichiometric, catalytic methods for C-N bond formation or other key steps could represent a future avenue for process improvement, leading to a more sustainable manufacturing pathway.

These innovative approaches reflect a trend towards more sophisticated and responsible chemical manufacturing, aiming to make the production of complex pharmaceutical intermediates like this compound more efficient and sustainable.

Flow Chemistry Applications in Intermediate Production

Flow chemistry, or continuous flow processing, is a modern synthetic technology that offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and greater scalability. researchgate.net This technology is particularly beneficial for reactions that are hazardous or involve unstable intermediates. researchgate.net

While specific, detailed applications of flow chemistry for the industrial production of Dabigatran intermediates are not extensively documented in publicly accessible literature, the pharmaceutical industry increasingly employs this technology to improve the efficiency, safety, and environmental footprint of active pharmaceutical ingredient (API) synthesis. researchgate.netallfordrugs.com The principles of flow chemistry could be applied to several key steps in the Dabigatran synthesis pathway, such as nitration, reduction, and amidation reactions, potentially reducing reaction times and improving product purity and consistency. researchgate.netacs.orgnih.gov The use of continuous flow reactors could offer a safer and more efficient platform for handling reagents and intermediates involved in the synthesis. researchgate.net

Green Chemistry Principles in Synthesis

Green chemistry is a foundational concept in modern pharmaceutical manufacturing that aims to design chemical products and processes that minimize the use and generation of hazardous substances. mdpi.com The application of these principles to the synthesis of Dabigatran and its intermediates is crucial for creating more sustainable and economical manufacturing processes. jddhs.comnih.gov

Solvent Selection and Reduction of Waste Generation

Commonly used solvents in Dabigatran synthesis include dichloromethane (DCM), tetrahydrofuran (THF), acetone, ethyl acetate, and ethanol. acs.orggoogle.comgoogle.com From a green chemistry perspective, solvents like acetone, ethanol, and ethyl acetate are generally preferred over chlorinated solvents such as DCM or ethers like THF. nih.govgoogle.com Process optimization strategies often involve minimizing the volume of solvents used and incorporating solvent recycling steps to reduce waste. google.com For instance, purification methods that rely on recrystallization instead of column chromatography are often preferred for industrial-scale production as they typically use smaller volumes of solvent and are less resource-intensive. google.comquickcompany.in

Solvents Used in Dabigatran Intermediate Synthesis
SolventTypical UseGreen Chemistry Considerations
Dichloromethane (DCM)Reaction medium for acylationChlorinated solvent; environmental and health concerns. Efforts are made to replace it with greener alternatives.
Tetrahydrofuran (THF)Reaction mediumCan form explosive peroxides; moderate environmental impact.
AcetoneRecrystallization, reaction mediumGenerally considered a greener solvent; low toxicity and readily biodegradable. allfordrugs.comnih.govgoogle.com
Ethyl AcetateExtraction, recrystallizationPreferred solvent; low toxicity and easily recyclable. google.comgoogle.com
EthanolReaction medium, recrystallizationExcellent green solvent; derived from renewable resources and biodegradable. derpharmachemica.com

Atom Economy and Reaction Efficiency Improvements

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. High atom economy is achieved in reactions where most of the atoms from the starting materials are found in the product, minimizing waste. jddhs.com

Reported Yields for Key Steps in Dabigatran Synthesis
Synthetic StepReagents/ConditionsReported YieldReference
Amide Formation (KI-1)Thionyl chloride, triethylamine (B128534) in DCM94.82% acs.org
Nitro Group ReductionRaney nickel, hydrogen in ethyl acetate97.88% acs.org
Amidine Formation (Intermediate 8)Optimized Pinner reaction97% nih.gov
Final Acylation to Dabigatran Etexilaten-hexyl-4-nitrophenyl carbonateNot specified nih.gov
Conversion to Mesylate SaltMethanesulfonic acid in acetone98% derpharmachemica.com

Biocatalytic Approaches to Intermediate Formation

Biocatalysis involves the use of natural catalysts, such as enzymes, to perform chemical transformations. researchgate.net This approach is a cornerstone of green chemistry because enzymes operate under mild conditions (temperature and pH), are highly selective (chemo-, regio-, and stereoselective), and are biodegradable. researchgate.netnih.gov The use of biocatalysis can significantly shorten synthetic routes and reduce the environmental impact of manufacturing pharmaceuticals. nih.gov

While the literature extensively covers the benefits of biocatalysis for producing various pharmaceutical ingredients, particularly chiral intermediates, specific applications of biocatalytic methods for the synthesis of Dabigatran's achiral intermediates are not yet widely reported. researchgate.netnih.gov However, the potential for using enzymes in the synthesis of Dabigatran precursors exists. For instance, hydrolases could be explored for selective esterification or amide bond formation steps, and oxidoreductases could be investigated for the reduction of nitro groups as an alternative to heavy metal catalysts. acs.org The development of biocatalytic routes for Dabigatran intermediates represents a promising area for future research to further enhance the sustainability of its manufacturing process.

Advanced Analytical Characterization of Dabigatran Tert Butylcarbonyl Acetate

Chromatographic Techniques for Purity and Identity

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and by-products, thereby establishing its purity and identity.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of pharmaceutical compounds. A robust, stability-indicating reversed-phase HPLC (RP-HPLC) method is critical for the analysis of Dabigatran (B194492) tert-Butylcarbonyl Acetate (B1210297).

Method development would involve optimizing several parameters to achieve a good separation of the main compound from any potential impurities. A typical method for Dabigatran and related substances uses a C18 column with a gradient elution system. scirp.org The mobile phase often consists of an aqueous buffer (like ammonium (B1175870) formate) and an organic modifier (such as acetonitrile (B52724) or methanol). asianpubs.orgscirp.org

Validation of the HPLC method is performed according to ICH guidelines to ensure it is fit for its intended purpose. researchgate.net This includes demonstrating the method's specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness. researchgate.netscirp.org

Interactive Data Table: Typical HPLC Method Parameters for Analysis

Gas Chromatography (GC) for Volatile Components Analysis

Gas chromatography is an essential technique for identifying and quantifying volatile organic impurities that may be present in Dabigatran tert-Butylcarbonyl Acetate. These impurities can originate from residual solvents, reagents, or by-products from the synthetic process. The ICH guidelines categorize residual solvents as impurities that must be controlled. humanjournals.com

A typical GC method would employ a high-polarity capillary column and a flame ionization detector (FID) for robust quantification. The analytical method involves dissolving a sample of the intermediate in a suitable solvent, such as dimethylformamide (DMF), and injecting it into the GC system. The method is validated for specificity, linearity, accuracy, and precision to ensure reliable measurements.

Research Findings: Analysis focuses on detecting residual solvents used during the synthesis, such as ethanol (B145695), ethyl acetate, and dioxane. nih.govgoogle.com The presence of certain solvents can impact the crystal structure and stability of the final API. asianpubs.org For instance, studies on Dabigatran Etexilate Mesylate have identified and quantified ethanol and ethyl acetate content, highlighting the importance of monitoring these volatiles. nih.gov A GC-MS (Gas Chromatography-Mass Spectrometry) method can be employed for the identification of unknown volatile impurities by providing mass spectral data for structural elucidation.

Table 1: Representative GC Method Parameters and Potential Volatile Impurities

ParameterValue
Column DB-624 (or equivalent), 30 m x 0.53 mm, 3.0 µm
Injector Temperature 200°C
Detector (FID) Temp 250°C
Oven Program 40°C (hold 5 min), ramp to 220°C at 10°C/min, hold 5 min
Carrier Gas Nitrogen/Helium
Diluent Dimethylformamide (DMF)
Potential Impurity Typical Retention Time (min) ICH Limit (if applicable)
Ethanol~4.55000 ppm (Class 3)
Ethyl Acetate~6.25000 ppm (Class 3)
Dichloromethane (B109758)~5.8600 ppm (Class 2)
Tetrahydrofuran (B95107) (THF)~7.1720 ppm (Class 2)
n-Hexanol~10.5N/A (Controlled as process impurity)

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography is a rapid and effective technique used to monitor the progress of the chemical reactions involved in the synthesis of this compound. It allows chemists to qualitatively track the consumption of starting materials and the formation of the desired product and any by-products in real-time. acs.org

The process involves spotting the reaction mixture onto a TLC plate (typically silica (B1680970) gel) and developing it in a chamber with an appropriate mobile phase. The separated spots are then visualized under UV light. The relative mobility of the compounds, expressed as the retention factor (Rf), helps in their identification.

Research Findings: In the synthesis of Dabigatran intermediates, TLC is crucial for determining the reaction endpoint. For example, during the acylation of the precursor amine with the tert-butoxycarbonyl protected acid chloride, TLC can distinguish between the starting amine, the product, and any potential side-products. acs.org By comparing the Rf values of the reaction mixture spots to those of pure reference standards, a clear picture of the reaction's status is obtained. This ensures the reaction proceeds to completion, maximizing yield and minimizing impurity formation.

Table 2: Illustrative TLC System for Monitoring Synthesis

ParameterDescription
Stationary Phase Silica Gel 60 F254
Mobile Phase Ethyl Acetate : Hexane (e.g., 70:30 v/v)
Visualization UV Lamp (254 nm)
Compound Expected Rf Value UV Visualization
Starting Amine Precursor~0.2Appears as a dark spot
This compound (Product)~0.6Appears as a dark spot
Acid Chloride Reagent~0.8 (or hydrolyzes at baseline)May or may not be visible

Elemental Analysis and Microanalysis Methodologies

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a fundamental technique for confirming the empirical formula of a newly synthesized compound like this compound. This destructive method involves combusting a small, precise amount of the pure substance and quantifying the resultant CO2, H2O, and N2 gases.

The results are presented as weight percentages of each element, which are then compared against the theoretical values calculated from the compound's molecular formula. A close correlation (typically within ±0.4%) between the found and theoretical values provides strong evidence of the compound's elemental composition and purity.

Research Findings: While specific elemental analysis data for this compound is not commonly published, it is a standard characterization technique for novel intermediates in pharmaceutical research and development. For related Dabigatran compounds and their impurities, structural confirmation relies on a combination of spectroscopic methods and elemental analysis to unequivocally establish their identity. researchgate.net The molecular formula of Dabigatran Etexilate, a downstream product, is C34H41N7O5, and its identity is confirmed through extensive analysis, setting a precedent for the rigorous characterization required for its intermediates.

Table 3: Theoretical vs. Found Elemental Analysis Data (Note: Data is theoretical and illustrative for this compound, C30H35N7O5)

ElementTheoretical %Found % (Illustrative)
Carbon (C) 64.1564.09
Hydrogen (H) 6.286.31
Nitrogen (N) 17.4617.52

Process Development and Engineering for Dabigatran Tert Butylcarbonyl Acetate Production

Scale-Up Considerations in Chemical Manufacturing

No specific studies or reports were found that detail the challenges and strategies for scaling up the production of Dabigatran (B194492) tert-Butylcarbonyl Acetate (B1210297) from laboratory to industrial scale. General principles of chemical process scale-up exist, but their specific application to this compound, including potential issues with mass and heat transfer, reaction kinetics at scale, or changes in impurity profiles, is undocumented.

Optimization of Reaction and Isolation Processes

Information regarding the optimization of the synthesis and purification of Dabigatran tert-Butylcarbonyl Acetate is absent from the reviewed sources.

Crystallization and Precipitation Techniques

There are no published methods concerning the crystallization or precipitation of this specific compound. Details on suitable solvent systems, cooling profiles, seeding strategies, or techniques to control crystal morphology and polymorphic form are not available.

Filtration and Drying Methodologies

Specific methodologies for the filtration and drying of this compound are not described. The selection of appropriate filtration equipment (e.g., Nutsche filters, centrifuges) and drying technologies (e.g., vacuum ovens, tray dryers) would depend on the compound's physical properties, such as particle size, shape, and thermal stability, which are not detailed in the available literature.

Solvent Recovery and Recycling Strategies

While solvent recovery is a standard practice in pharmaceutical manufacturing for economic and environmental reasons, no specific strategies pertaining to the solvents used in the synthesis of this compound have been published.

Reactor Design and Process Control Systems

There is no information on the specific design of reactors or the process control systems employed for the synthesis of this compound. The choice of reactor (e.g., batch, semi-batch, continuous) and the process analytical technology (PAT) for monitoring critical process parameters are not documented. For pilot-scale reactions of related Dabigatran intermediates, glass-lined reactors with broad temperature control capabilities have been mentioned. nih.gov

Economic Feasibility and Cost-Benefit Analysis of Production Methods

A cost-benefit analysis or discussion of the economic feasibility of producing this compound is not possible due to the lack of published synthesis routes and process details. Such an analysis would require data on raw material costs, reaction yields, cycle times, and capital expenditure, none of which are available. While improved, cost-effective processes for Dabigatran Etexilate are a topic of research, researchgate.netasianpubs.org this does not extend to the target compound.

Impurity Profiling and Control of Dabigatran Tert Butylcarbonyl Acetate

Identification and Characterization of Process-Related Impurities

Process-related impurities in pharmaceutical intermediates can originate from various sources, including the synthetic route, manufacturing process, and storage conditions. A thorough understanding of the synthesis of Dabigatran (B194492) tert-Butylcarbonyl Acetate (B1210297) is the first step in identifying potential impurities.

Synthetic Byproducts and Unreacted Starting Materials

The synthesis of complex molecules like Dabigatran tert-Butylcarbonyl Acetate involves multiple steps, each with the potential to generate byproducts or leave unreacted starting materials. Based on the general synthesis of Dabigatran and its analogs, the formation of this compound likely involves the coupling of a benzimidazole (B57391) core with other fragments. derpharmachemica.com

Potential impurities could include:

Unreacted Starting Materials: Incomplete reactions can lead to the presence of the initial building blocks in the final intermediate. For instance, unreacted benzimidazole precursors or the side-chain components could be carried over.

Byproducts from Coupling Reactions: The use of coupling reagents can lead to the formation of various byproducts. For example, if carbodiimides are used, urea (B33335) derivatives can be formed as impurities. acs.org

Incomplete Protection or Deprotection: If the tert-butoxycarbonyl (Boc) protecting group is not introduced efficiently, it can result in a mixture of protected and unprotected compounds. Conversely, premature or partial deprotection under certain reaction conditions can also lead to impurities.

A hypothetical table of potential synthetic byproducts and unreacted starting materials is presented below.

Impurity TypePotential Compound NameOrigin
Unreacted Starting Material2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-1H-benzimidazole-5-carboxylic acidIncomplete coupling reaction
Unreacted Starting MaterialN-pyridin-2-yl-beta-alanine tert-butyl esterIncomplete coupling reaction
Synthetic ByproductDi-tert-butyl dicarbonate (B1257347) related byproductsExcess reagent from Boc-protection step
Synthetic ByproductUrea derivativesByproduct from carbodiimide (B86325) coupling agents

Degradation Products from Synthetic Steps

The chemical reagents and conditions used during synthesis, such as acidic or basic conditions, high temperatures, and oxidizing or reducing agents, can cause the degradation of the desired product or intermediates. nih.gov For a molecule like this compound, potential degradation pathways could involve:

Hydrolysis: The ester and amide bonds within the molecule are susceptible to hydrolysis, especially under strong acidic or basic conditions. This could lead to the cleavage of the side chain or other parts of the molecule.

Oxidation: The benzimidazole ring and other functional groups could be susceptible to oxidation, leading to the formation of N-oxides or other oxidized species.

Thermal Degradation: High temperatures during reaction work-up or purification can induce degradation, potentially leading to decarboxylation or other fragmentation of the molecule. researchgate.net

The following table outlines potential degradation products.

Degradation TypePotential Impurity StructureFormation Condition
HydrolysisCleavage of the propanoate esterAcidic or basic conditions
OxidationN-oxide of the pyridine (B92270) or benzimidazole ringPresence of oxidizing agents
Thermal DegradationDecarboxylation productsHigh-temperature processing

Potential Isomeric and Stereoisomeric Impurities

Isomeric impurities have the same molecular formula as the desired compound but differ in the arrangement of atoms. These can be challenging to separate and control.

Positional Isomers: During the synthesis of the benzimidazole core, there is a possibility of forming regioisomers if the substitution pattern on the benzene (B151609) ring is not precisely controlled.

Stereoisomers: If any of the synthetic steps create a chiral center, and the reaction is not stereospecific, a mixture of enantiomers or diastereomers could be formed. While Dabigatran itself is not chiral, intermediates in its synthesis could be. It is crucial to control the stereochemistry throughout the synthesis to avoid such impurities.

Development of Analytical Methods for Impurity Detection and Quantification

To ensure the purity of this compound, sensitive and specific analytical methods are required to detect and quantify the potential impurities identified.

High-Sensitivity LC-MS/MS and GC-MS Methods

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique for the separation, identification, and quantification of impurities in pharmaceutical samples. arkat-usa.orgnih.gov

LC-MS/MS for Non-Volatile Impurities: Most of the potential impurities in this compound are likely to be non-volatile and are well-suited for LC-MS/MS analysis. A reversed-phase HPLC method can be developed to separate the main component from its impurities based on their polarity. The use of a high-resolution mass spectrometer can provide accurate mass measurements, which aids in the identification of unknown impurities by determining their elemental composition. nih.gov Tandem mass spectrometry (MS/MS) can be used to fragment the impurity ions, providing structural information for their definitive identification. fishersci.co.uk

GC-MS for Volatile Impurities: Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for the analysis of volatile and semi-volatile impurities, such as residual solvents used in the synthesis.

A typical LC-MS/MS method for impurity profiling would involve the following parameters:

ParameterTypical Condition
Column C18 reversed-phase column
Mobile Phase Gradient of water with formic acid and acetonitrile (B52724)
Detection ESI+ (Electrospray Ionization - Positive Mode)
Mass Analyzer Triple Quadrupole or High-Resolution Mass Spectrometer

Quantitative NMR (qNMR) for Purity Assessment

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical technique that can be used to determine the purity of a substance without the need for a reference standard of the analyte itself. swri.orgacs.org

Principle of qNMR: qNMR relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a specific signal from the analyte with the integral of a signal from a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined. synzeal.com

Advantages for Intermediate Purity: This technique is particularly useful for qualifying intermediates like this compound, for which a dedicated reference standard may not be available. It provides a direct measure of the mass fraction of the compound in a sample and can also be used to identify and quantify impurities if their signals are resolved from those of the main component. nih.govderpharmachemica.com

Strategies for Impurity Mitigation and Removal

The control of impurities in the synthesis of Dabigatran and its intermediates is a multifaceted challenge that involves a deep understanding of the reaction mechanisms and potential side reactions. Strategies to minimize impurity levels are implemented throughout the manufacturing process, from the selection of starting materials to the final purification steps.

The formation of impurities during the synthesis of Dabigatran and its intermediates can often be traced back to the reagents and reaction conditions employed. researchgate.netacs.org Modifications to the process chemistry are therefore a primary strategy for impurity reduction.

One significant area of focus has been the reduction of impurities arising from the use of certain reagents. For instance, in related syntheses of Dabigatran etexilate, the use of n-hexyl chloroformate was found to generate a number of potential impurities. nih.gov A more advanced approach involves the use of a novel synthon, n-hexyl-4-nitrophenyl carbonate, which has been shown to substantially eliminate the formation of these specific impurities. nih.gov This highlights a key principle in modern pharmaceutical manufacturing: the intelligent design of synthetic routes to "design out" potential impurities from the very beginning.

Furthermore, optimizing reaction conditions is crucial. The classic Pinner reaction, used to form a key amidine intermediate in the Dabigatran synthesis, was optimized using Design of Experiment (DoE) software to establish critical process parameters. nih.gov This led to a significant improvement in yield and a reduction in the formation of impurities that can arise from the harsh acidic conditions of the reaction. nih.gov Temperature, pH, and reaction time are all critical parameters that must be carefully controlled to minimize the formation of degradation products, such as those resulting from the hydrolysis of the amidine group in the presence of water. nih.govderpharmachemica.com

Below is a table summarizing potential process-related impurities and the strategies to mitigate their formation.

Impurity TypePotential CauseMitigation Strategy
Process-Related By-productsUse of reactive reagents like n-hexyl chloroformate.Substitution with alternative synthons (e.g., n-hexyl-4-nitrophenyl carbonate). nih.gov
Degradation ProductsHydrolysis of sensitive functional groups (e.g., amidine) due to the presence of water or extreme pH.Optimization of reaction temperature, pH, and workup procedures. nih.gov
Starting Material-Related ImpuritiesImpurities present in commercially available starting materials.Stringent quality control of raw materials and development of alternative synthetic routes. researchgate.net
Oxidative Degradation ProductsExposure to oxidative conditions during the process.Use of inert atmospheres and control of temperature. derpharmachemica.com

Even with a highly optimized synthetic process, the complete elimination of impurities during the reaction is often not feasible. Therefore, robust purification techniques are essential to ensure the final intermediate meets the required purity specifications.

Preparative Chromatography: Column chromatography is a powerful tool for separating closely related compounds. researchgate.net In the synthesis of Dabigatran intermediates, preparative chromatography is often employed at multiple stages to remove impurities that are difficult to separate by other means. researchgate.net This technique is particularly useful for removing by-products and unreacted starting materials.

Recrystallization: Recrystallization is a widely used and effective method for purifying solid compounds. The process involves dissolving the crude intermediate in a suitable solvent or solvent mixture at an elevated temperature and then allowing it to cool, causing the desired compound to crystallize out while the impurities remain in the solution. The choice of solvent is critical and is often determined through extensive experimentation to achieve the best balance of solubility and purity. For instance, various solvent systems such as acetone/water and ethyl acetate have been utilized in the purification of Dabigatran etexilate. google.com

The following table outlines common purification techniques and their applications in the context of Dabigatran intermediate synthesis.

Purification TechniquePrinciple of SeparationApplication in Dabigatran Intermediate Synthesis
Preparative High-Performance Liquid Chromatography (HPLC) Differential partitioning of components between a stationary and a mobile phase.Isolation and purification of specific impurities for characterization; purification of small batches of high-purity intermediates. researchgate.net
Column Chromatography Adsorption of components onto a solid stationary phase and elution with a mobile phase.Removal of process-related impurities and by-products at various synthetic stages. researchgate.netnih.gov
Recrystallization Difference in solubility between the desired compound and impurities in a specific solvent system.Final purification step to achieve high purity of the intermediate; removal of a broad range of impurities. google.com
Slurry Washing Washing the solid product with a solvent in which the impurities are soluble but the product is not.Removal of residual solvents and more soluble impurities. google.com

Stability Testing of Intermediates in Relation to Impurity Generation

The stability of a pharmaceutical intermediate is a critical attribute that can significantly impact the quality of the final API. Stability testing of intermediates like this compound is performed to understand how their purity changes over time under various environmental conditions, such as temperature, humidity, and light. This data is crucial for establishing appropriate storage conditions and shelf-life for the intermediate.

The degradation of an intermediate can lead to the formation of new impurities that may be carried through to the final drug substance. derpharmachemica.com Therefore, identifying the degradation products and understanding their formation pathways is a key aspect of stability testing. Forced degradation studies, where the intermediate is exposed to stress conditions (e.g., acid, base, oxidation, heat, light), are often conducted to accelerate the degradation process and identify potential degradation products. humanjournals.com

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) are instrumental in detecting and identifying these degradation products. researchgate.net For example, one potential degradation pathway for Dabigatran-related compounds is the hydrolysis of the amidine group, leading to the formation of a keto impurity, especially under conditions of high temperature and humidity. nih.govderpharmachemica.com Another potential degradation pathway involves oxidation, which can lead to the formation of N-oxide impurities. derpharmachemica.com

The insights gained from stability testing inform the development of control strategies to prevent the formation of these impurities during storage and handling of the intermediate.

Despite a comprehensive search for scientific literature and data, no specific information was found regarding the solid-state chemistry and polymorphism of "this compound." Publicly available research and documentation predominantly focus on Dabigatran Etexilate and its various salt forms.

Therefore, it is not possible to provide an article on the crystalline and amorphous forms, polymorph screening techniques, the impact of polymorphism on chemical processing, or the crystallization engineering of this compound as outlined in the user's request.

There is no data available to populate the requested sections and subsections, including:

Solid State Chemistry and Polymorphism of Dabigatran Tert Butylcarbonyl Acetate

Crystallization Engineering and Control of Solid Forms

Without any foundational research on the solid-state properties of Dabigatran (B194492) tert-Butylcarbonyl Acetate (B1210297), the generation of a scientifically accurate and informative article on this specific compound is not feasible.

No Publicly Available Data on the Chemical Degradation and Stability of Dabigatran tert-Butylcarbonyl Acetate

Following a comprehensive search of scientific literature and public databases, it has been determined that there is no available information regarding the chemical degradation pathways and stability of the specific compound "this compound."

Extensive and targeted searches were conducted to locate studies on the intrinsic chemical reactivity, decomposition mechanisms, and stabilization strategies for this compound. These inquiries, aimed at uncovering data on hydrolytic, oxidative, photolytic, and thermal degradation, did not yield any specific results for "this compound."

The available body of scientific research focuses predominantly on the degradation and stability of the well-known oral anticoagulant, Dabigatran Etexilate, which is the active pharmaceutical ingredient in marketed products. scielo.brrsc.orgresearchgate.netresearchgate.netijbpas.com While "this compound" may represent a potential synthetic intermediate, an impurity, or a related substance, it is not a subject of published stability and degradation studies.

Patents and chemical databases mention the "tert-butylcarbonyl" functional group in various chemical contexts, including as part of intermediates for other pharmaceuticals like Ritonavir. google.comgoogle.comgoogleapis.comenvironmentclearance.nic.ingoogleapis.com However, no documents provide specific data on the degradation profile of the compound specified in the user's request.

Due to the complete absence of scientific data for "this compound" in the public domain, it is not possible to generate the requested article with scientifically accurate and detailed information as per the provided outline. The required data on its degradation pathways, degradation products, and stabilization strategies does not appear to be publicly documented.

Chemical Degradation Pathways and Stability of Dabigatran Tert Butylcarbonyl Acetate

Stabilization Strategies for Long-Term Storage

Selection of Appropriate Storage Conditions and Packaging Materials for Dabigatran (B194492) Etexilate

The stability of Dabigatran Etexilate is highly sensitive to moisture. fda.govgoogle.comscielo.br This susceptibility to hydrolysis is a critical factor in determining appropriate storage and packaging.

Storage Conditions:

Temperature: The recommended storage temperature for Dabigatran Etexilate capsules is room temperature, typically between 20°C to 25°C (68°F to 77°F).

Humidity: Protection from moisture is paramount. Studies have shown significant degradation of Dabigatran Etexilate when exposed to high humidity. google.com For instance, when repackaged and stored at 30°C and 75% relative humidity, the drug content dropped to 92.5% after 14 days and 71.6% after 28 days. google.com In contrast, storage in a refrigerator (around 3.08°C and 58% RH) maintained 98.2% of the drug content after 28 days. google.com

Packaging Materials:

To mitigate the risk of moisture-induced degradation, specific packaging is required:

Original Manufacturer Packaging: It is strongly recommended to store Dabigatran Etexilate capsules in their original packaging, which is designed to protect the product from moisture. fda.govscielo.br

Blister Packs: These provide a moisture barrier for each individual capsule. scielo.br

Bottles with Desiccant: The original bottles are equipped with a desiccant in the cap to absorb any moisture that may enter the container. fda.govscielo.br

The U.S. Food and Drug Administration (FDA) has issued safety communications emphasizing that Dabigatran Etexilate capsules should not be stored in pill boxes or other containers due to the risk of degradation from moisture. scielo.br

Use of Antioxidants or Other Stabilizing Agents for Dabigatran Etexilate

While hydrolytic degradation is the primary concern, the potential for oxidative degradation also exists.

Acidic Stabilizing Agents: The formulation of Dabigatran Etexilate capsules includes an acidic core, often containing tartaric acid. google.com This acidic microenvironment is crucial for enhancing the dissolution and absorption of the drug. Some patent literature describes stable oral compositions of Dabigatran Etexilate that include an acidic agent to ensure stability.

Antioxidants: While the primary focus is on preventing hydrolysis, general practices in pharmaceutical manufacturing for oxygen-sensitive compounds involve the use of antioxidants. However, specific studies detailing the use of antioxidants for the stabilization of the pure chemical intermediate, Dabigatran tert-Butylcarbonyl Acetate (B1210297), are not found in the reviewed literature.

Influence of Excipients and Environmental Factors on Stability of Dabigatran Etexilate

As a chemical intermediate, Dabigatran tert-Butylcarbonyl Acetate would not typically be formulated with excipients. However, the stability of the final drug product, Dabigatran Etexilate, is significantly influenced by both excipients and environmental factors.

Environmental Factors:

Moisture: As extensively discussed, moisture is the most critical environmental factor affecting the stability of Dabigatran Etexilate, leading to hydrolytic degradation. fda.govgoogle.comscielo.br

Temperature: Elevated temperatures can accelerate the rate of degradation. Thermal degradation studies on Dabigatran Etexilate have shown it to be labile under such conditions, with a 75% reduction in concentration observed after 4 hours of exposure at 60°C. The degradation kinetics were found to follow a first-order process.

Light: Photolytic stress studies on Dabigatran Etexilate indicate that it is much less susceptible to degradation from light compared to hydrolysis and thermal stress.

The following table summarizes the stability of Dabigatran Etexilate under different storage conditions based on published research:

ConditionDurationRemaining Drug ContentReference
30°C / 75% Relative Humidity14 days92.5% google.com
30°C / 75% Relative Humidity28 days71.6% google.com
Domestic Refrigerator (approx. 3°C/58% RH)28 days98.2% google.com
Room Temperature in Original Blister Pack120 days100.4%
Room Temperature in Unit-Dose Packaging120 days98.7%
Room Temperature in Blister Pack120 days98.0%

Chemical Interactions and Transformations of Dabigatran Tert Butylcarbonyl Acetate in Model Systems

Enzymatic Hydrolysis or Transformations in Non-Biological/In Vitro Contexts

The structure of dabigatran (B194492) tert-butylcarbonyl acetate (B1210297) contains ester and carbamate (B1207046) functionalities, making it a potential substrate for hydrolytic enzymes. In vitro studies, often utilizing model enzyme systems, are instrumental in characterizing these transformations.

While specific studies on the enzymatic hydrolysis of dabigatran tert-butylcarbonyl acetate are not extensively documented in public literature, the cleavage of similar ester and carbamate groups in the related compound, dabigatran etexilate, has been thoroughly investigated. Dabigatran etexilate is a double prodrug that is converted to the active compound, dabigatran, through esterase-mediated hydrolysis. google.comacs.orgnih.govmdpi.com This process involves the cleavage of both an ethyl ester and a carbamate ester. google.commdpi.com

In vitro experiments using human carboxylesterases (CES) have shown that these enzymes are responsible for the hydrolysis of dabigatran etexilate. google.comacs.org Specifically, human carboxylesterase 1 (CES1) is primarily responsible for hydrolyzing the ethyl ester, while human carboxylesterase 2 (CES2) hydrolyzes the carbamate portion. google.com Given the structural similarities, it is highly probable that the tert-butylcarbonyl acetate moiety of this compound would also be susceptible to cleavage by esterases in an in vitro setting. The bulky tert-butyl group may influence the rate of hydrolysis compared to the ethyl group in dabigatran etexilate. Studies on other compounds have shown that steric hindrance can affect the rate of enzymatic cleavage of esters. nih.gov

The hydrolysis process can be studied in various in vitro model systems, including:

Recombinant Human Carboxylesterases (CES1 and CES2): These provide a clean system to study the specific activity of each enzyme on the substrate. google.comgoogle.com

Human Liver S9 Fractions and Intestinal Microsomes: These preparations contain a mixture of metabolic enzymes, including carboxylesterases, and offer a more physiologically relevant in vitro environment. google.comacs.orgnih.gov

Caco-2 Cell Monolayers: These cells are often used as an in vitro model for the intestinal barrier and express metabolic enzymes like CES1. google.com

To confirm the role of carboxylesterases in the hydrolysis, inhibitors such as bis(p-nitrophenyl) phosphate (B84403) (BNPP) can be used in these in vitro systems. google.comgoogle.com

The kinetics of the enzymatic hydrolysis of dabigatran prodrugs are typically analyzed using the Michaelis-Menten model, which determines the Michaelis constant (K_m) and the maximum reaction velocity (V_max). google.comnih.gov For the hydrolysis of dabigatran etexilate, distinct kinetic profiles have been observed for CES1 and CES2.

In a study on dabigatran etexilate, the hydrolysis of the ethyl ester by CES1 showed a K_m of 24.9 ± 2.9 µM and a V_max of 676 ± 26 pmol/min per milligram of protein. google.com The hydrolysis of the carbamate ester by CES2 exhibited a K_m of 5.5 ± 0.8 µM and a V_max of 71.1 ± 2.4 pmol/min per milligram of protein. google.com These values indicate a higher affinity of CES2 for the carbamate moiety compared to the affinity of CES1 for the ethyl ester.

While direct kinetic data for this compound is not available, the chemical structure suggests that the tert-butyl group would present a different steric profile to the enzyme's active site compared to the ethyl group of dabigatran etexilate. This difference in steric bulk would likely influence the K_m and V_max values for the hydrolysis of the tert-butylcarbonyl moiety. Generally, bulkier ester groups can lead to slower rates of hydrolysis by esterases. nih.gov

The following table summarizes the reported kinetic parameters for the enzymatic hydrolysis of the two ester moieties in dabigatran etexilate, which can serve as a reference for predicting the behavior of this compound.

EnzymeSubstrate MoietyK_m (µM)V_max (pmol/min/mg protein)
CES1 Ethyl Ester24.9 ± 2.9676 ± 26
CES2 Carbamate Ester5.5 ± 0.871.1 ± 2.4
Data from a study on dabigatran etexilate hydrolysis. google.com

Reactivity with Common Reagents and Solvents

The chemical reactivity of this compound is largely dictated by its functional groups, including the benzimidazole (B57391) core, amide linkages, and the tert-butylcarbonyl acetate group. Information on its reactivity can be inferred from the synthetic routes described for dabigatran and its intermediates. acs.orgnih.govgoogle.com

During its synthesis and purification, dabigatran intermediates are exposed to a variety of reagents and solvents. The stability and reactivity of this compound in these environments are critical for process optimization.

Common Reagents and Expected Reactivity:

ReagentExpected Reaction/InteractionContext/Reference
Thionyl Chloride (SOCl₂) Can be used to convert carboxylic acids to acyl chlorides, a common step in amide bond formation. The benzimidazole core is generally stable under these conditions.Synthesis of dabigatran intermediates. acs.org
Acids (e.g., HCl, Acetic Acid) The tert-butyl ester is sensitive to strong acidic conditions and can be cleaved. Acetic acid is used in the cyclization step to form the benzimidazole ring. acs.orgnih.govSynthesis and deprotection reactions. nih.gov
Bases (e.g., Triethylamine (B128534), Sodium Bicarbonate) Used as acid scavengers in acylation reactions. The ester and amide bonds are generally stable to mild bases. nih.govSynthetic steps in dabigatran preparation. nih.gov
Coupling Reagents (e.g., CDI, DCC, EDC) Used to facilitate amide bond formation between a carboxylic acid and an amine. The tert-butylcarbonyl acetate group would likely remain intact under these conditions.Synthesis of dabigatran intermediates. google.com
Reducing Agents (e.g., Pd/C with H₂, Sodium Dithionite) Used for the reduction of nitro groups in the synthesis of dabigatran precursors. The tert-butylcarbonyl acetate group is not expected to be reactive to these conditions.Synthesis of dabigatran intermediates. acs.org

Common Solvents and Compatibility:

SolventCompatibility/UseContext/Reference
Dichloromethane (B109758) (DCM) A common solvent for acylation and other synthetic steps. acs.orgrsc.orgSynthesis of dabigatran intermediates.
Tetrahydrofuran (B95107) (THF) Used as a solvent for coupling reactions. nih.govSynthesis of dabigatran intermediates.
Toluene Can be used as a solvent in various synthetic stages, including reactions with coupling reagents. google.comSynthesis of dabigatran intermediates.
Acetone Used for purification and as a reaction solvent. google.comSynthesis and purification of dabigatran intermediates.
Alcohols (e.g., Ethanol (B145695), Isopropanol) Used for recrystallization and purification of intermediates. The tert-butyl ester is generally stable in neutral alcoholic solutions. researchgate.netPurification of dabigatran intermediates.
Hexane, Ethyl Acetate Used as solvents for extraction and purification (crystallization and chromatography).Purification of dabigatran intermediates. nih.gov

It is important to note that intermediates in the dabigatran synthesis can be sensitive to certain solvents like methanol. researchgate.net

Theoretical and Computational Chemistry Studies of Dabigatran Tert Butylcarbonyl Acetate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For a compound like Dabigatran (B194492) tert-Butylcarbonyl Acetate (B1210297), these calculations can provide insights into its stability, reactivity, and spectroscopic properties. Methods such as Density Functional Theory (DFT) and ab initio calculations are commonly employed for this purpose.

Detailed research findings from quantum chemical calculations on similar molecules, such as dabigatran and its analogues, have been used to understand their physicochemical properties. rsc.org For Dabigatran tert-Butylcarbonyl Acetate, these calculations would likely focus on the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential map. This information is crucial for predicting the most reactive sites for electrophilic and nucleophilic attack, which is vital for planning subsequent synthetic steps, such as the deprotection of the tert-butylcarbonyl group or further modifications to the molecule.

A hypothetical data table illustrating the kind of information that would be generated from such a study is presented below.

Table 1: Hypothetical Quantum Chemical Properties of this compound

Parameter Value Significance
HOMO Energy -6.5 eV Indicates the molecule's ability to donate electrons; region of high electron density.
LUMO Energy -1.2 eV Indicates the molecule's ability to accept electrons; region susceptible to nucleophilic attack.
HOMO-LUMO Gap 5.3 eV Relates to the chemical reactivity and stability of the molecule. A larger gap implies higher stability.
Dipole Moment 4.8 D Influences the molecule's solubility in various solvents and its intermolecular interactions.
Mulliken Atomic Charges
- Carbonyl Carbon (Acetate) +0.55 Indicates a significant electrophilic character, a potential site for nucleophilic attack.

Molecular Dynamics Simulations for Conformation and Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the conformational dynamics and intermolecular interactions of molecules over time. nih.govnih.gov For this compound, MD simulations can provide a detailed understanding of its flexibility, preferred conformations in different solvent environments, and its potential interactions with other molecules in a reaction mixture.

In the context of drug development, MD simulations are often used to study the binding of a ligand to its target protein. nih.gov While this compound is likely an intermediate and not a final active drug, understanding its conformational landscape is crucial for optimizing reaction conditions and predicting its behavior in subsequent synthetic transformations. For instance, the accessibility of the tert-butylcarbonyl group for a deprotection reagent would be influenced by the molecule's conformational preferences.

The following table summarizes typical parameters that would be defined for an MD simulation of this compound.

Table 2: Typical Parameters for a Molecular Dynamics Simulation of this compound

Parameter Description Typical Value/Setting
Force Field A set of parameters to calculate the potential energy of the system. GROMOS, AMBER, or CHARMM
Solvent Model The representation of the solvent in the simulation box. Explicit (e.g., TIP3P water) or Implicit (e.g., GB/SA)
Ensemble The statistical mechanical ensemble used for the simulation. NVT (constant Number of particles, Volume, and Temperature) or NPT (constant Number of particles, Pressure, and Temperature)
Simulation Time The duration of the simulation. 100 ns - 1 µs
Time Step The interval between successive steps in the simulation. 2 fs
Temperature The temperature at which the simulation is run. 300 K

| Pressure | The pressure at which the simulation is run (for NPT ensemble). | 1 bar |

Predictive Modeling of Synthetic Routes and Reaction Outcomes

Computational tools are increasingly used to predict the outcomes of chemical reactions and to design efficient synthetic routes. nih.govnih.gov For a molecule like this compound, which is an intermediate in a multi-step synthesis, predictive modeling can be particularly valuable. These models can help in selecting the optimal reagents and conditions for a particular transformation, such as the acylation step to introduce the tert-butylcarbonyl group or its subsequent removal.

These predictive models often rely on databases of known reactions and use machine learning algorithms to forecast the products of a given set of reactants and reagents. For the synthesis involving this compound, such models could predict the yield of the desired product, as well as the formation of potential byproducts. This information can guide the experimental chemist in optimizing the reaction to maximize the yield and purity of the target compound.

A hypothetical prediction for a deprotection reaction is shown in the table below.

Table 3: Hypothetical Predictive Model for the Deprotection of this compound

Reactants Reagents/Conditions Predicted Major Product Predicted Byproducts Predicted Yield
This compound Trifluoroacetic acid (TFA) in Dichloromethane (B109758) (DCM) Dabigatran Acetate tert-Butanol, Isobutylene >95%

In Silico Screening for Novel Related Chemical Structures

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. researchgate.netnih.gov While this compound is an intermediate, the core structure of dabigatran, which would be obtained after deprotection and subsequent steps, serves as a scaffold for the design of new and improved anticoagulant agents.

Starting from the dabigatran scaffold, computational chemists can design and screen virtual libraries of related chemical structures. These virtual compounds can be docked into the active site of thrombin, the biological target of dabigatran, to predict their binding affinity and mode of interaction. researchgate.net This process allows for the rapid identification of promising new drug candidates with potentially improved efficacy, selectivity, or pharmacokinetic properties.

The following table provides examples of how such in silico screening could be used to generate novel structures based on the dabigatran core.

Table 4: Examples of In Silico Designed Dabigatran Analogues

Modification to Dabigatran Core Rationale for Modification Predicted Binding Affinity (Hypothetical)
Replacement of the pyridine (B92270) ring with a pyrazine (B50134) ring To explore alternative hydrogen bonding interactions and improve metabolic stability. High
Introduction of a fluorine atom on the phenyl ring To enhance binding affinity through halogen bonding and improve metabolic stability. Very High
Modification of the ethyl ester to a methyl amide To alter solubility and investigate different interactions in the active site. Moderate

Future Research Directions and Unexplored Avenues

Development of Continuous Manufacturing Processes

The transition from traditional batch manufacturing to continuous manufacturing represents a significant paradigm shift in the pharmaceutical industry. For the synthesis of Dabigatran (B194492) Etexilate, current literature details highly optimized, large-scale batch processes. acs.orggoogle.com Processes have been developed to produce key intermediates on a 100-150 g scale, focusing on yield and purity. acs.org However, the future lies in converting these established batch syntheses into integrated continuous flow systems.

Continuous manufacturing offers the potential for improved safety, consistent product quality, reduced equipment footprint, and lower operational costs. Research in this area would focus on developing and validating flow chemistry modules for critical reaction steps in the Dabigatran synthesis pathway, such as the reduction of the nitro group in key intermediate 1 (KI-1) or the final acylation step. acs.orgderpharmachemica.com The integration of Process Analytical Technology (PAT) would be crucial for real-time monitoring and control of critical process parameters, ensuring the final product consistently meets regulatory specifications.

Application of Artificial Intelligence and Machine Learning in Synthetic Route Design

Artificial Intelligence (AI) and Machine Learning (ML) are poised to revolutionize how chemists design and optimize synthetic routes. nih.gov While ML has been applied to evaluate clinical risks associated with different dabigatran doses nih.gov, its application in the chemical synthesis of dabigatran itself remains a significant future opportunity.

Exploration of Novel Analogues as Chemical Probes or Synthetic Building Blocks

The core structure of Dabigatran serves as a valuable scaffold for the design of new chemical entities. Research has already demonstrated the potential of creating novel analogues by modifying its key structural components. nih.govnih.govresearchgate.net These explorations are vital for understanding structure-activity relationships (SAR) and for developing new molecules that could serve as chemical probes or even future therapeutic agents.

Several studies have focused on designing and synthesizing new series of Dabigatran analogues.

One approach involved replacing the benzamidine (B55565) moiety of dabigatran with a tricyclic fused scaffold, resulting in potent direct thrombin inhibitors. nih.govresearchgate.net

Another study developed twenty-one fluorinated dabigatran derivatives, with some demonstrating potency comparable to the parent drug. nih.gov

Prodrugs of these novel analogues have been created and evaluated for their anticoagulant activities in vivo. nih.govnih.gov

These novel analogues, including intermediates used in their synthesis, can serve as valuable chemical probes to investigate the biology of thrombin and other related serine proteases. They also represent a library of advanced building blocks for the synthesis of other complex molecules.

Novel Dabigatran Analogue Research Key Findings Reference(s)
Fluorinated Derivatives Twenty-one derivatives were synthesized; compounds 14h, 14m, 14s, and 14t showed potent thrombin inhibitory activity. A prodrug, compound 16, demonstrated a strong inhibitory effect on thrombosis. nih.gov
Tricyclic Scaffold Mimics Replacing the benzamidine group with a tricyclic scaffold produced potent inhibitors (Compounds I-1 and II-1). Some prodrug derivatives showed excellent inhibition of thrombin-induced platelet aggregation. nih.govresearchgate.net
Dual-Activity Compounds Analogues containing a cleavable moiety with anti-platelet activity (Compounds I-9 and II-4) showed the best anticoagulant efficacy in rat models, with potentially lower bleeding risk than dabigatran etexilate. nih.gov

This table is based on interactive data from the text.

Advanced Characterization Techniques for Trace Impurities and Degradants

Ensuring the purity of any API is critical for its safety and efficacy. The synthesis of Dabigatran Etexilate is a multi-step process where various impurities can be generated, including process-related impurities from starting materials and by-products, as well as degradation products. humanjournals.comresearchgate.net Future research will continue to focus on employing advanced analytical techniques to detect, identify, and quantify these trace-level impurities.

Highly sophisticated methods such as Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography (HPLC) are indispensable tools for impurity profiling. humanjournals.comactascientific.com

Method Development: A key area of research is the development of sensitive and selective LC-MS methods capable of separating and identifying known and unknown impurities in both the API and final dosage forms. actascientific.comresearchgate.net

Impurity Synthesis and Identification: Researchers have actively identified, synthesized, and characterized specific impurities to understand their formation pathways. derpharmachemica.comresearchgate.netnih.gov For instance, the structures of impurities formed during the manufacturing process have been determined using mass spectrometry and NMR. researchgate.net

Degradation Pathway Analysis: Studies have investigated the degradation of Dabigatran under various conditions, with some degradants being characterized. researchgate.netacs.org Understanding these pathways is crucial for defining appropriate storage and handling conditions.

The continuous refinement of these analytical methods, potentially moving towards ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS), will enable even lower detection limits and more confident structural elucidation of trace degradants and impurities.

Known Impurity/Degradant Analytical Technique(s) Used Context Reference(s)
Impurities A, B, and CLC-MS, HPLC-PDAMethod development for analysis in API and dosage forms. actascientific.com
Process-Related ImpuritiesHPLC, Mass Spectrometry, NMRIdentification, synthesis, and examination of formation pathways during manufacturing. researchgate.net
Impurity 36 (Hydrolysis Product)HPLCIdentified as a degradation product of Dabigatran Etexilate Mesylate due to hydrolysis. acs.org
N-nitroso-dabigatran etexilate (NDE)LC-MS/MSDevelopment of an ultrasensitive method for quantifying this potential mutagenic impurity. researchgate.net

This table is based on interactive data from the text.

Investigation into the Environmental Impact of Synthetic Processes and Byproducts

The environmental footprint of pharmaceutical manufacturing is under increasing scrutiny. Future research must include a thorough investigation into the environmental impact of the entire lifecycle of Dabigatran synthesis, from raw materials to the final excreted product and manufacturing byproducts.

An environmental risk assessment has been conducted for Dabigatran, evaluating its potential effects on aquatic ecosystems. fda.gov

Ecotoxicity: The ecotoxicity of Dabigatran has been studied in several aquatic species, with Daphnia magna (water flea) being the most sensitive. fda.govfass.se The Predicted No Effect Concentration (PNEC) was determined to be 100 μg/L. fass.se

Environmental Fate: Dabigatran has a low potential for bioaccumulation. fass.se However, simulation studies indicate that while it disappears rapidly from the water phase by binding to sediment, it degrades slowly once in the sediment. fass.se

Risk Assessment: Based on the ratio of the Predicted Environmental Concentration (PEC) to the PNEC, the use of Dabigatran has been considered to pose an insignificant risk to the aquatic environment. fda.govfass.se

Future avenues of research will likely focus on applying green chemistry principles to the synthetic process itself. This includes exploring the use of more environmentally benign solvents, developing catalytic reactions to replace stoichiometric reagents, and designing processes that generate less waste, thereby minimizing the potential for environmental release of synthetic byproducts.

Q & A

Q. What enzymatic pathways are critical for the metabolic activation of dabigatran etexilate, and how can researchers account for variability in these pathways during preclinical studies?

Dabigatran etexilate is a prodrug hydrolyzed primarily by intestinal carboxylesterase 2 (CES2) and hepatic carboxylesterase 1 (CES1) to yield the active thrombin inhibitor, dabigatran. Methodological considerations include:

  • In vitro assays : Use recombinant CES2 and CES1 enzymes to quantify hydrolysis rates and identify interspecies differences.
  • Genetic variability : Screen for CES2/CES1 polymorphisms that may alter metabolic efficiency in human populations.
  • Tissue-specific activity : Employ tissue homogenates (e.g., intestinal vs. hepatic) to model site-specific activation kinetics .

Q. How can researchers optimize dabigatran dosing regimens in specific patient subgroups (e.g., elderly populations) to mitigate underdosing risks?

A retrospective study of nonvalvular atrial fibrillation (NVAF) patients revealed that 31.3% received inappropriately low dabigatran doses (110 mg), with age being a significant predictor of underdosing. Recommendations include:

  • Dose stratification : Use creatinine clearance (CrCl) thresholds (e.g., CrCl <30 mL/min contraindicates dabigatran) and age-adjusted criteria.
  • Real-world validation : Leverage electronic health records (EHRs) to audit prescribing patterns and correlate dosing with clinical outcomes (e.g., thromboembolism or bleeding events) .

Q. What are the key biochemical assays for quantifying dabigatran’s anticoagulant activity in experimental models?

  • Thrombin time (TT) and ecarin clotting time (ECT) : Directly measure thrombin inhibition.
  • Diluted thrombin time (dTT) : Provides linear correlation with plasma dabigatran concentrations.
  • Chromogenic assays : Use synthetic thrombin substrates (e.g., S-2238) to assess inhibitory potency. Standardize assays across laboratories using spiked plasma controls to minimize inter-institutional variability .

Advanced Research Questions

Q. How should conflicting data on dabigatran-associated myocardial infarction (MI) risk be reconciled in meta-analyses?

Pooled Phase II/III trial data (n=42,484) showed a higher MI incidence with dabigatran vs. warfarin (RR 1.33), but similar rates vs. enoxaparin/placebo. Methodological strategies include:

  • Comparator stratification : Analyze outcomes by comparator (e.g., warfarin vs. enoxaparin) to isolate context-specific risks.
  • Composite endpoints : Evaluate MI alongside stroke and vascular death to assess net clinical benefit. Dabigatran 150 mg showed a favorable composite endpoint (stroke prevention) despite MI risk .
  • Sensitivity analysis : Adjust for warfarin’s antiplatelet effects (via vitamin K-dependent protein inhibition) that may confound MI risk comparisons .

Q. What experimental designs are optimal for evaluating dabigatran’s real-world effectiveness against vitamin K antagonists (VKAs)?

The GLORIA-AF registry (n=3,978 propensity score-matched patients) demonstrated dabigatran’s reduced major bleeding risk (HR 0.72) and mortality (HR 0.67) vs. VKAs. Key design elements:

  • Propensity score matching : Control for confounders (e.g., CHA2DS2-VASc scores, comorbidities).
  • Longitudinal follow-up : Track outcomes over ≥3 years to capture delayed bleeding or thromboembolic events.
  • Comparator groups : Include both well-controlled and poorly controlled VKA cohorts to reflect clinical heterogeneity .

Q. How can researchers address the lack of consensus on therapeutic drug monitoring (TDM) for dabigatran in high-risk populations?

While Boehringer Ingelheim contests routine TDM, a post hoc RE-LY analysis suggested dose adjustment via blood dabigatran levels could reduce major bleeding by 30–40%. Methodological approaches:

  • Pharmacokinetic modeling : Link plasma concentrations (via LC-MS/MS) to bleeding/thromboembolism risks.
  • High-risk cohorts : Focus on patients with renal impairment (CrCl 30–50 mL/min) or extremes of body weight.
  • Dynamic dosing algorithms : Integrate TDM data with CrCl and drug-drug interaction (DDI) profiles to personalize dosing .

Data Contradiction and Analysis

Q. How should discrepancies in bleeding risk between randomized trials and real-world studies be investigated?

The GLORIA-AF registry reported lower bleeding rates with dabigatran vs. VKAs, whereas RE-LY showed comparable major bleeding. Resolving strategies:

  • Covariate adjustment : Account for differences in baseline bleeding risk (e.g., HAS-BLED scores).
  • Temporal trends : Analyze temporal changes in prescribing practices (e.g., increased use of proton pump inhibitors to mitigate gastrointestinal bleeding).
  • Meta-regression : Pool real-world and trial data to identify modifiers of bleeding risk (e.g., concomitant antiplatelet use) .

Q. What statistical methods are recommended for handling missing data in dabigatran persistence studies?

A 2018 study defined non-persistence as discontinuation at 6 months/1 year, with reasons collected via pre-specified lists. To address missing

  • Multiple imputation : Use baseline characteristics (e.g., age, CrCl) to impute missing follow-up data.
  • Competing risks analysis : Adjust for mortality or switching to alternative anticoagulants as competing events.
  • Sensitivity analyses : Compare complete-case vs. imputed datasets to assess robustness .

Methodological Resources

  • Preclinical studies : Utilize recombinant CES enzymes and tissue homogenates to model metabolic activation .
  • Clinical data : Access registries (e.g., GLORIA-AF) for real-world comparative effectiveness analyses .
  • Assay standardization : Adopt ISTH guidelines for dabigatran-specific coagulation assays to ensure reproducibility .

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